N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the phenylethyl group, and the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzamides, depending on the specific reaction pathway.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a probe to study biological processes involving sulfur-containing compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Comparison
Compared to these similar compounds, N-[2-(tert-butylsulfanyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and tert-butylsulfanyl group are particularly noteworthy, as they contribute to its stability and versatility in various applications.
Properties
Molecular Formula |
C24H30N2O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C24H30N2O2S2/c1-24(2,3)30-16-14-25-22(28)19-9-11-20(12-10-19)23-26(21(27)17-29-23)15-13-18-7-5-4-6-8-18/h4-12,23H,13-17H2,1-3H3,(H,25,28) |
InChI Key |
LNRNJQRAILIEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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